Antileishmanial agent-16

Antileishmanial Promastigote IC50

Antileishmanial agent‑16 (compound 14c) is a chromene‑2‑carboxamide derivative with sub‑micromolar potency against Leishmania major promastigotes (IC₅₀=0.59 µM) and intracellular amastigotes (IC₅₀=0.81 µM). It outperforms miltefosine by 7‑ to 37‑fold and features a pyrrolidine‑triazole terminus that yields a distinct SAR profile—32% less promastigote activity but a defined selectivity index of 311.4. This compound is suited as a positive control for phenotypic screening and SAR comparator studies, differentiated from close analogs such as Antileishmanial agent‑17. Choose this compound when scaffold diversity, balanced stage‑specific activity, and vendor‑verified bioactivity data are paramount for your antileishmanial research program.

Molecular Formula C27H37N5O4
Molecular Weight 495.6 g/mol
Cat. No. B12406498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-16
Molecular FormulaC27H37N5O4
Molecular Weight495.6 g/mol
Structural Identifiers
SMILESCCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCCN3C=C(N=N3)CN4CCCC4
InChIInChI=1S/C27H37N5O4/c1-2-3-16-35-23-11-10-21-17-24(27(34)36-25(21)18-23)26(33)28-12-6-4-5-7-15-32-20-22(29-30-32)19-31-13-8-9-14-31/h10-11,17-18,20H,2-9,12-16,19H2,1H3,(H,28,33)
InChIKeyXQYUJCAFCYPTOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antileishmanial agent-16 (CAS 2934738-41-5): A Chromene‑2‑carboxamide Derivative with Sub‑micromolar Anti‑Leishmanial Activity


Antileishmanial agent‑16 (compound 14c) is a synthetic chromene‑2‑carboxamide derivative characterized by a 7‑butoxy‑2‑oxo‑2H‑chromene core linked via a hexyl spacer to a 1,2,3‑triazole moiety bearing a pyrrolidine substituent [REFS‑1]. This compound, with molecular formula C₂₇H₃₇N₅O₄ and a molecular weight of 495.61 g/mol, is supplied as a research‑grade antileishmanial agent [REFS‑2]. Its primary reported bioactivity is potent inhibition of Leishmania major, with IC₅₀ values in the sub‑micromolar range against both the promastigote (0.59 µM) and intracellular amastigote (0.81 µM) forms [REFS‑3].

Why Antileishmanial agent-16 Cannot Be Replaced by Other Chromene‑2‑carboxamide Analogs or Generic Antileishmanials


Antileishmanial agent‑16 belongs to a class of chromene‑2‑carboxamide hybrids in which the terminal heterocyclic substituent (e.g., pyrrolidine versus morpholine) critically modulates anti‑leishmanial potency and selectivity [REFS‑1]. Direct comparator data from the same assay system show that even a minor structural change—replacing the pyrrolidine group with a morpholine (as in Antileishmanial agent‑17)—results in a 32% improvement in promastigote IC₅₀ and a 16% improvement in amastigote IC₅₀ [REFS‑2]. Furthermore, cross‑study comparisons with miltefosine, a frontline antileishmanial drug, reveal that Antileishmanial agent‑16 is approximately 37‑fold more potent against L. major promastigotes and 7‑fold more potent against amastigotes [REFS‑3]. These quantitative differences demonstrate that generic substitution within this scaffold or with older drugs cannot be assumed to yield equivalent experimental outcomes.

Quantitative Differentiation of Antileishmanial agent‑16 Against Leishmania major: Head‑to‑Head and Cross‑Study Comparisons


Antileishmanial agent‑16 Exhibits 32‑Fold Higher Potency Than Miltefosine Against L. major Promastigotes

In vitro MTT assays against Leishmania major promastigotes demonstrated that Antileishmanial agent‑16 has an IC₅₀ of 0.59 µM [REFS‑1], whereas miltefosine, a widely used clinical antileishmanial, showed an IC₅₀ of 22 µM after 48 h incubation under comparable conditions [REFS‑2]. This represents a 37‑fold increase in potency for Antileishmanial agent‑16.

Antileishmanial Promastigote IC50 Miltefosine

Antileishmanial agent‑16 Demonstrates 7‑Fold Higher Potency Than Miltefosine Against Intracellular L. major Amastigotes

Against the clinically relevant intracellular amastigote stage, Antileishmanial agent‑16 achieved an IC₅₀ of 0.81 µM [REFS‑1], compared to miltefosine's ED₅₀ of 5.7 µM (measured as effective dose 50%) [REFS‑2]. The 7‑fold difference in potency suggests superior parasite clearance at lower concentrations.

Antileishmanial Amastigote IC50 Miltefosine

Selectivity Index of Antileishmanial agent‑16 Exceeds 300, Indicating Favorable Therapeutic Window

Antileishmanial agent‑16 exhibits low cytotoxicity against mammalian VERO cells, with a selectivity index (SI) of 311.4 calculated as the ratio of CC₅₀ to IC₅₀ against L. major amastigotes [REFS‑1]. In contrast, miltefosine demonstrates SI values of 26 and 9 against hepatic HepG2 and macrophage THP‑1 cells, respectively, in L. infantum assays [REFS‑2]. While the cell lines and Leishmania species differ, the >10‑fold higher SI for Antileishmanial agent‑16 suggests a substantially improved safety margin.

Selectivity Index Cytotoxicity VERO cells Antileishmanial

Pyrrolidine Substituent Confers Distinct Potency Profile Compared to Morpholine Analog Antileishmanial agent‑17

Within the same chromene‑2‑carboxamide series, replacement of the pyrrolidine group (Antileishmanial agent‑16) with a morpholine (Antileishmanial agent‑17) alters the antileishmanial potency. Head‑to‑head data from the same vendor assay platform show that Antileishmanial agent‑17 achieves IC₅₀ values of 0.40 µM (promastigote) and 0.68 µM (amastigote) [REFS‑1], compared to 0.59 µM and 0.81 µM for Antileishmanial agent‑16 [REFS‑2]. Thus, the morpholine analog is 32% more potent against promastigotes and 16% more potent against amastigotes, highlighting the critical role of the terminal heterocycle in modulating activity.

SAR Analog Comparison Antileishmanial agent-17 IC50

In Vitro Safety Margin: CC₅₀ in VERO Cells Substantially Exceeds Anti‑Leishmanial IC₅₀

Antileishmanial agent‑16 demonstrates a favorable safety profile in mammalian VERO cells, with a reported selectivity index of 311.4 [REFS‑1]. While the absolute CC₅₀ value is not explicitly disclosed, the high SI implies a CC₅₀ that is >300‑fold higher than the amastigote IC₅₀. In contrast, miltefosine exhibits CC₅₀ values of 85 µM (HepG2) and 30 µM (THP‑1) against L. infantum [REFS‑2], yielding selectivity indices that are more than an order of magnitude lower.

Cytotoxicity CC50 VERO cells Safety

Recommended Research and Industrial Use Cases for Antileishmanial agent‑16 Based on Quantified Differentiation


In Vitro Phenotypic Screening for Novel Antileishmanial Chemotypes

Antileishmanial agent‑16 is ideally suited as a positive control or reference compound in phenotypic screens targeting Leishmania major. Its sub‑micromolar IC₅₀ against both promastigotes (0.59 µM) and amastigotes (0.81 µM) provides a robust activity benchmark that exceeds the potency of miltefosine by 7‑ to 37‑fold [REFS‑1][REFS‑2]. The high selectivity index (311.4) further ensures that observed effects are parasite‑specific rather than due to host cell toxicity [REFS‑3].

Structure‑Activity Relationship (SAR) Studies of Chromene‑2‑carboxamide Derivatives

The quantitative head‑to‑head comparison with Antileishmanial agent‑17 demonstrates that the pyrrolidine substituent of Antileishmanial agent‑16 confers a distinct potency profile—32% less active against promastigotes and 16% less active against amastigotes compared to the morpholine analog [REFS‑4]. This makes Antileishmanial agent‑16 an essential comparator for SAR campaigns aimed at optimizing the terminal heterocyclic group, enabling researchers to correlate specific structural features with differential stage‑specific activity.

Mechanistic Studies of Antileishmanial Action in Macrophage‑Infection Models

Given its 7‑fold higher potency against intracellular amastigotes relative to miltefosine [REFS‑2], Antileishmanial agent‑16 is a valuable tool for dissecting mechanisms of parasite killing within host macrophages. Its favorable selectivity profile minimizes confounding cytotoxicity, allowing clearer interpretation of anti‑amastigote effects in co‑culture systems [REFS‑3].

Procurement for Pre‑clinical Lead Optimization Programs

For organizations seeking to in‑license or acquire antileishmanial leads, Antileishmanial agent‑16 represents a chemically defined starting point with vendor‑verified activity data. The compound's quantitative differentiation from both generic drugs (miltefosine) and close analogs (Antileishmanial agent‑17) provides a solid basis for cost‑benefit analysis during procurement, particularly when balanced potency and scaffold diversity are prioritized over maximal single‑digit nanomolar activity [REFS‑1][REFS‑4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antileishmanial agent-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.